2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2-amino-5-propyl-1,3,4-thiadiazole with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of new thiadiazole derivatives with different substituents.
Oxidation: Oxidized thiadiazole compounds.
Reduction: Reduced thiadiazole derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: Used in the study of enzyme inhibition and protein interactions.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic and optical properties.
Industry: Utilized in the synthesis of other complex organic compounds and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-chloro-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific propyl substituent on the thiadiazole ring, which can influence its chemical reactivity and biological activity. The presence of the benzamide group also adds to its distinct properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H12ClN3OS |
---|---|
Molecular Weight |
281.76 g/mol |
IUPAC Name |
2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C12H12ClN3OS/c1-2-5-10-15-16-12(18-10)14-11(17)8-6-3-4-7-9(8)13/h3-4,6-7H,2,5H2,1H3,(H,14,16,17) |
InChI Key |
CUGQHGNOMFESTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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